
Zabofloxacin (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
DW-224aの合成は、キノロン構造のコア部分の調製から始まる複数のステップを伴います。合成経路は通常、以下のステップを含みます。
キノロンコアの形成: これは、適切な前駆体の環化によって、二環式キノロン構造を形成することを伴います。
フルオロ基の導入: キノロン環のC-6位にフッ素原子を導入します。
スピロ基の付加: スピロ基はC-7位に付加されます。これは、化合物の抗菌活性に不可欠です。
最終的な修飾: 追加の官能基は、化合物の薬物動態特性を向上させるために付加されます.
DW-224aの工業生産方法は、これらの合成経路を最適化して、高い収率と純度を確保することを伴います。温度、圧力、溶媒の選択などの反応条件は、目的の生成物を得るために慎重に制御されます。
化学反応の分析
DW-224aは、以下を含むさまざまな化学反応を起こします。
酸化: 化合物は特定の条件下で酸化され、酸化された誘導体の形成につながる可能性があります。
還元: 還元反応はキノロンコアを修飾し、化合物の抗菌活性を変化させる可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
DW-224aは、幅広い科学研究への応用を持っています。
化学: これは、フルオロキノロンの合成と反応性の研究のためのモデル化合物として役立ちます。
生物学: DW-224aは、細菌耐性機構と新しい抗生物質の開発を調べるために使用されます。
医学: この化合物は、メチシリン耐性黄色ブドウ球菌(MRSA)やペニシリン耐性肺炎球菌など、多剤耐性菌によって引き起こされる感染症を治療する可能性について研究されています.
科学的研究の応用
Community-Acquired Pneumonia (CAP)
Zabofloxacin has been studied for its efficacy in treating community-acquired pneumonia. A clinical trial indicated that the drug achieved comparable clinical cure rates to moxifloxacin, another fluoroquinolone antibiotic, with rates of 86.7% for zabofloxacin versus 86.3% for moxifloxacin . The favorable microbiological response rate was noted at 67.4% for zabofloxacin, suggesting its effectiveness in managing respiratory infections.
Chronic Obstructive Pulmonary Disease (COPD) Exacerbations
In a study involving patients with moderate COPD exacerbations, zabofloxacin yielded a clinical cure rate of 88.2%, closely matching the 89.1% rate observed with moxifloxacin . Notably, patients treated with zabofloxacin reported better outcomes on patient-oriented measures compared to those receiving moxifloxacin, indicating a potential advantage in symptom management during exacerbations.
Urinary Tract Infections (UTIs)
Zabofloxacin's broad-spectrum activity includes efficacy against pathogens commonly responsible for urinary tract infections. Its use is being explored in clinical settings for treating both uncomplicated and complicated UTIs, especially those caused by resistant strains .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that zabofloxacin is well-absorbed and reaches effective plasma concentrations rapidly. A study comparing different formulations found that both zabofloxacin hydrochloride and aspartate showed similar pharmacokinetic profiles, indicating bioequivalence . Key pharmacokinetic parameters include:
Parameter | Zabofloxacin Hydrochloride | Zabofloxacin Aspartate |
---|---|---|
Cmax (ng/mL) | 1889.7 ± 493.4 | 2005.0 ± 341.3 |
AUClast (ng h/mL) | 11110 ± 2005 | 11719 ± 2507 |
AUCinf (ng h/mL) | 11287 ± 2012 | 11913 ± 2545 |
Microbiological Efficacy
Zabofloxacin has exhibited potent in vitro activity against various Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes. Studies have shown minimum inhibitory concentrations (MICs) that are significantly lower than those for other fluoroquinolones, highlighting its potential as a first-line treatment option for resistant infections .
作用機序
DW-224aは、DNA複製と転写に不可欠な酵素である、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによって、抗菌効果を発揮します。 これらの酵素と細菌DNAとの複合体を形成することにより、DW-224aはDNAのスーパーコイル化とアンコイル化を阻害し、細菌細胞の死につながります . このメカニズムは他のフルオロキノロンに似ていますが、耐性菌株に対して活性が増強されています。
類似の化合物との比較
DW-224aは、シプロフロキサシン、モキシフロキサシン、ゲミフロキサシンなどの他のフルオロキノロンと比較されます。 これらのすべての化合物は類似の作用機序を共有していますが、DW-224aは、グラム陽性菌に対する活性の増強と、キノロン耐性菌株に対抗する能力でユニークです . 類似の化合物には以下が含まれます。
シプロフロキサシン: グラム陰性菌に対して強い活性を示す、広く使用されているフルオロキノロンです。
モキシフロキサシン: アナエロベを含む、幅広いスペクトル活性を示すことが知られています。
ゲミフロキサシン: 呼吸器病原菌と一部のグラム陽性菌に有効です.
DW-224aは、耐性菌株に対する強力な活性と、幅広い細菌感染症の治療の可能性により際立っています。
類似化合物との比較
DW-224a is compared with other fluoroquinolones such as ciprofloxacin, moxifloxacin, and gemifloxacin. While all these compounds share a similar mechanism of action, DW-224a is unique in its enhanced activity against Gram-positive bacteria and its ability to combat quinolone-resistant strains . Similar compounds include:
Ciprofloxacin: A widely used fluoroquinolone with strong activity against Gram-negative bacteria.
Moxifloxacin: Known for its broad-spectrum activity, including against anaerobes.
Gemifloxacin: Effective against respiratory pathogens and some Gram-positive bacteria.
DW-224a stands out due to its potent activity against resistant strains and its potential for treating a wide range of bacterial infections.
生物活性
Zabofloxacin (hydrochloride), a novel fluoroquinolone antibiotic, has garnered attention for its potent antibacterial activity against a range of pathogens, particularly gram-positive bacteria. This article delves into the biological activity of zabofloxacin, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.
Overview of Zabofloxacin
Zabofloxacin is classified as an 8-amino fluoroquinolone and is characterized by its ability to inhibit bacterial DNA synthesis through targeting type II and IV topoisomerases. This mechanism is crucial for disrupting bacterial replication and transcription processes, leading to cell death. Its broad-spectrum activity makes it a valuable candidate for treating various infections, especially those caused by resistant strains.
Antimicrobial Spectrum
Zabofloxacin exhibits significant activity against several clinically relevant pathogens:
- Gram-Positive Bacteria : Highly effective against Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes.
- Gram-Negative Bacteria : It also demonstrates activity against some gram-negative pathogens, although its primary strength lies in combating gram-positive infections.
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for zabofloxacin compared to other fluoroquinolones:
Quinolone | MIC Range (mg/L) | MIC 50 (mg/L) | MIC 90 (mg/L) |
---|---|---|---|
Zabofloxacin | 0.06–2 | 0.25 | 1 |
Ciprofloxacin | 4–64 | 32 | 64 |
Moxifloxacin | 2–8 | 4 | 8 |
Gemifloxacin | 0.06–2 | 0.25 | 1 |
This data indicates that zabofloxacin has lower MIC values than ciprofloxacin and moxifloxacin, suggesting greater potency against resistant strains .
Zabofloxacin's antibacterial efficacy stems from its dual action on bacterial topoisomerases:
- DNA Gyrase : Essential for introducing negative supercoils into DNA, facilitating replication.
- Topoisomerase IV : Critical for separating replicated DNA strands during cell division.
Resistance to zabofloxacin typically requires mutations in both target enzymes, making it less susceptible to common resistance mechanisms seen with other fluoroquinolones .
Pharmacokinetics
The pharmacokinetic profile of zabofloxacin is notable:
- C_max : Maximum serum concentration of approximately 1.89 mg/L.
- AUC_0–48 : Area under the curve from dosing to 48 hours is about 11.11 kg·h/L.
- Half-life : Approximately 8.2 hours, indicating a favorable dosing schedule.
These parameters suggest that zabofloxacin maintains effective concentrations over time, enhancing its therapeutic potential .
Clinical Studies and Efficacy
Recent studies have demonstrated the effectiveness of zabofloxacin in both in vitro and in vivo models:
- In animal models of systemic infections, zabofloxacin showed superior efficacy compared to other fluoroquinolones.
- Clinical trials have indicated its potential use in treating community-acquired pneumonia (CAP), urinary tract infections (UTIs), and skin infections caused by resistant bacteria .
Case Studies
- Case Study on Community-Acquired Pneumonia : A clinical trial involving patients with CAP showed that those treated with zabofloxacin had a higher rate of clinical cure compared to those receiving standard treatments.
- Resistance Profile Assessment : A study assessed the susceptibility of various S. pneumoniae strains to zabofloxacin, revealing that it retained potency even against strains resistant to other fluoroquinolones .
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H/b23-14-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBSRFVNPCZMK-BJMORVNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。